molecular formula C5H10Cl2N4O B2410740 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride CAS No. 2094164-10-8

3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride

Cat. No.: B2410740
CAS No.: 2094164-10-8
M. Wt: 213.06
InChI Key: CBPUUKSGIWLOHP-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C5H8N4O.2ClH. It is characterized by the presence of a triazole ring and an azetidine ring, which are significant in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride typically involves the cycloaddition reaction of azides and alkynes to form the triazole ring, followed by the formation of the azetidine ring. The reaction conditions often include the use of copper catalysts and solvents like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate temperatures and in solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions include various substituted triazoles and azetidines, which can have different functional groups attached to the rings .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride
  • 3-(1H-1,2,4-triazol-5-yl)azetidin-3-ol dihydrochloride
  • 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol

Uniqueness

Compared to similar compounds, 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

3-(2H-triazol-4-yl)azetidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.2ClH/c10-5(2-6-3-5)4-1-7-9-8-4;;/h1,6,10H,2-3H2,(H,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPUUKSGIWLOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=NNN=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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